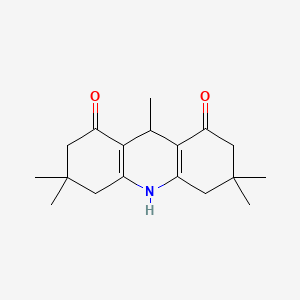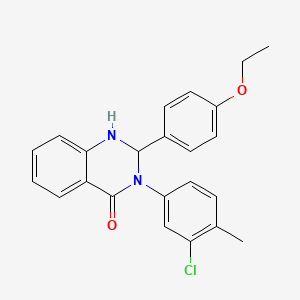
2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a bromothiophene moiety, a nitrophenyl group, and a hexahydroquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which is a multi-component reaction involving the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the reaction mixture being heated to around 80-100°C for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, aminated derivatives, and other functionalized hexahydroquinoline compounds.
科学的研究の応用
2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
2-アミノ-4-(4-ブロモチオフェン-2-イル)-7,7-ジメチル-1-(4-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。たとえば、その潜在的な抗癌活性は、細胞増殖と生存に関与する特定の酵素またはシグナル伝達経路を阻害する能力に起因する可能性があります。正確な分子標的と経路は、まだ調査中ですが、研究によると、DNA、タンパク質、および他の細胞成分と相互作用する可能性があることが示唆されています。
類似化合物との比較
類似化合物
- 2-アミノ-4-(4-クロロチオフェン-2-イル)-7,7-ジメチル-1-(4-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリル
- 2-アミノ-4-(4-メチルチオフェン-2-イル)-7,7-ジメチル-1-(4-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリル
独自性
2-アミノ-4-(4-ブロモチオフェン-2-イル)-7,7-ジメチル-1-(4-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルの独自性は、その特定の置換パターンにあります。これは、独自の化学的および生物学的特性を与えます。特に、ブロモチオフェン部分の存在は、異なる置換基を持つ類似の化合物と比較して、その反応性と潜在的な生物学的活性を高める可能性があります。
この詳細な概要は、2-アミノ-4-(4-ブロモチオフェン-2-イル)-7,7-ジメチル-1-(4-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルに関する包括的な理解を提供し、その合成、反応、用途、作用機序、および類似の化合物との比較を網羅しています。
特性
CAS番号 |
311323-38-3 |
|---|---|
分子式 |
C22H19BrN4O3S |
分子量 |
499.4 g/mol |
IUPAC名 |
2-amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H19BrN4O3S/c1-22(2)8-16-20(17(28)9-22)19(18-7-12(23)11-31-18)15(10-24)21(25)26(16)13-3-5-14(6-4-13)27(29)30/h3-7,11,19H,8-9,25H2,1-2H3 |
InChIキー |
FWKRXCGEVKPTKA-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])N)C#N)C4=CC(=CS4)Br)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline](/img/structure/B11545289.png)

![N-{1-[4-(2-bromoethyl)phenyl]ethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)propanamide](/img/structure/B11545297.png)

![2-bromo-4-methyl-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11545311.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(6-methoxynaphthalen-2-yl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11545323.png)
![(1S,2S,3aR)-7-nitro-2-phenyl-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11545331.png)
![2-(3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11545337.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11545338.png)
![N,N'-bis[(E)-(2,3-dimethoxyphenyl)methylidene]benzene-1,4-diamine](/img/structure/B11545351.png)
![N-cyclopropyl-2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B11545352.png)
![2,4-dibromo-6-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B11545363.png)
![N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}biphenyl-4-amine](/img/structure/B11545364.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B11545369.png)
